2,3-Bis(2,5-dimethylphenyl)cycloprop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Bis(2,5-dimethylphenyl)cycloprop-2-en-1-one is an organic compound with the molecular formula C19H18O It is a cyclopropenone derivative, characterized by the presence of two 2,5-dimethylphenyl groups attached to the cyclopropenone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(2,5-dimethylphenyl)cycloprop-2-en-1-one typically involves the reaction of 2,5-dimethylbenzaldehyde with a suitable cyclopropenone precursor under specific conditions. One common method involves the use of a base-catalyzed aldol condensation followed by cyclization to form the cyclopropenone ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,3-Bis(2,5-dimethylphenyl)cycloprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclopropenone ring to a cyclopropane ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl rings or the cyclopropenone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of cyclopropane derivatives.
Substitution: Formation of substituted phenyl or cyclopropenone derivatives.
Scientific Research Applications
2,3-Bis(2,5-dimethylphenyl)cycloprop-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3-Bis(2,5-dimethylphenyl)cycloprop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit certain enzymes or proteins, leading to its observed biological effects. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Diphenylcycloprop-2-en-1-one
- 2,3-Bis(4-methylphenyl)cycloprop-2-en-1-one
- 2,3-Bis(2,4-dimethylphenyl)cycloprop-2-en-1-one
Uniqueness
2,3-Bis(2,5-dimethylphenyl)cycloprop-2-en-1-one is unique due to the presence of two 2,5-dimethylphenyl groups, which can influence its reactivity and properties. This structural feature may enhance its stability, alter its electronic properties, and affect its interactions with other molecules, making it distinct from other similar compounds.
Properties
CAS No. |
52033-79-1 |
---|---|
Molecular Formula |
C19H18O |
Molecular Weight |
262.3 g/mol |
IUPAC Name |
2,3-bis(2,5-dimethylphenyl)cycloprop-2-en-1-one |
InChI |
InChI=1S/C19H18O/c1-11-5-7-13(3)15(9-11)17-18(19(17)20)16-10-12(2)6-8-14(16)4/h5-10H,1-4H3 |
InChI Key |
ZCGQKIMKRDUVQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=C(C2=O)C3=C(C=CC(=C3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.